(1-ethyl-1H-pyrazol-5-yl)methanol
Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological properties . This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Further reduction to corresponding alcohols or hydrocarbons.
Substitution: Reactions with halogens or other substituents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Sodium borohydride or are typically used.
Substitution: Halogenation can be achieved using or under controlled conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various halogenated pyrazole derivatives.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methanol is utilized in several scientific research fields, including:
Mechanism of Action
The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- (2-ethylpyrazol-3-yl)methanol
- 1H-Pyrazole-5-methanol, 1-ethyl-
Comparison: (1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSHTTWILBTVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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